1-Iodopentane
Overview
Description
1-Iodopentane is a type of haloalkane, where a halogen atom, iodine, is attached to the first carbon of a pentane chain. This compound is part of a broader class of 1-iodoalkanes, which are of interest due to their physical properties and reactivity, making them useful in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of 1-iodopentane and related compounds can be achieved through various methods. One approach involves the use of a precursor like 1-azido-3-iodobicyclo[1.1.1]pentane, which can undergo "click" reactions to yield different building blocks, including those with the 1-iodopentane moiety . This method allows for the creation of a variety of substituted compounds, demonstrating the versatility of 1-iodopentane in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of 1-iodopentane has been studied using vibrational spectroscopy techniques such as Raman and infrared spectroscopy. These studies have revealed that in the crystalline state, 1-iodopentane adopts a trans-trans-trans conformation . Understanding the molecular structure is crucial for predicting the physical properties and reactivity of the compound.
Chemical Reactions Analysis
1-Iodopentane is reactive under various conditions. For instance, it can participate in photodecomposition reactions in the presence of air, leading to the formation of pentyl peroxyl radicals and subsequent products like pentanols and carbonyl compounds . The reactivity of 1-iodopentane under "click" reaction conditions has also been investigated, providing pathways to synthesize novel compounds with potential applications in drug development .
Physical and Chemical Properties Analysis
The physical properties of 1-iodopentane, such as viscosity, have been measured and analyzed. The study reported atmospheric pressure viscosity data for liquid 1-iodopentane and related homologues, noting that the viscosities of 1-iodoalkanes are similar to those of n-alkanes with a higher number of carbon atoms . This similarity in physical properties can be useful for predictive modeling in industrial applications.
Scientific Research Applications
Laser Interaction Studies
- Ionization/Dissociation Processes : 1-Iodopentane has been studied for its interaction with strong picosecond laser fields. The research explores the ionization and dissociation processes induced by the laser, analyzing molecular ionization mechanisms like multiphoton and field ionization. The findings contribute to understanding the behavior of alkyl iodides under intense laser fields and have implications in fields like spectroscopy and chemical dynamics (Siozos et al., 2005).
- Femtosecond Laser Pulse Interaction : Another study focused on the interaction of 1-Iodopentane with femtosecond laser pulses, analyzing the molecular ionization process and providing insights into the peak profiles of ions in mass spectra. The research aids in understanding the dynamics of alkyl iodides in extremely fast and intense field conditions, which is relevant for applications in mass spectrometry and molecular physics (Kosmidis et al., 2005).
Viscosity and Molecular Interaction Studies
- Viscosity and Molecular Interactions : The viscosities of 1-Iodoalkanes, including 1-Iodopentane, were reported and analyzed. This study provides essential data for understanding the liquid phase behavior of 1-Iodoalkanes and their molecular interactions. Such information is crucial for designing and optimizing industrial processes involving these compounds (Ryshkova et al., 2019).
Photodecomposition Studies
- Photodecomposition and Radical Reactions : Research on the photodecomposition of 1-Iodopentane examines the product distributions from self-reactions of pentyl peroxyl radicals. This study is pivotal for understanding the radical chemistry and reaction pathways of 1-Iodopentane, which has implications in atmospheric chemistry and environmental studies (Heimann et al., 2002).
Catalysis and Chemical Synthesis
- Catalytic Dehydrohalogenation : 1-Iodopentane's behavior in the catalytic dehydrohalogenation process was studied, offering insights into the reaction mechanisms and the efficiency of different catalysts. This research is significant for the chemical industry, especially for processes involving the synthesis of pentene from alkyl halides (Kamiguchi et al., 2003).
Surface Chemistry and Material Science
- Stability of Alkyl Monolayers : The stability of alkyl monolayers on silicon, prepared using 1-Iodopentane, was studied against various conditions like air, water, and acids. This research provides valuable insights into surface modifications and stability, essential for semiconductor and surface coating industries (Jiang et al., 2003).
Safety And Hazards
1-Iodopentane is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using only outdoors or in a well-ventilated area .
Relevant Papers
One relevant paper is “CONFORMATIONAL ISOMERISM OF 1-IODOPENTANE” which discusses the conformational isomerism of 1-Iodopentane .
properties
IUPAC Name |
1-iodopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXSFCHWMBESKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060849 | |
Record name | Pentane, 1-iodo- | |
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Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light red liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Iodopentane | |
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Vapor Pressure |
4.39 [mmHg] | |
Record name | 1-Iodopentane | |
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Product Name |
1-Iodopentane | |
CAS RN |
628-17-1 | |
Record name | 1-Iodopentane | |
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Record name | 1-Iodopentane | |
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Record name | 1-IODOPENTANE | |
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Record name | Pentane, 1-iodo- | |
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Record name | Pentane, 1-iodo- | |
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Record name | 1-iodopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.028 | |
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Record name | 1-Iodopentane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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